1H-Imidazole-4-carbodithioic acid
Overview
Description
1H-Imidazole-4-carbodithioic acid is a heterocyclic compound with the molecular formula C4H4N2S2. It is characterized by the presence of an imidazole ring substituted with a carbodithioic acid group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1H-Imidazole-4-carbodithioic acid, as an imidazole derivative, may interact with several targets. Imidazole derivatives have been found to interact with various enzymes and proteins, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , and Adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including catalysis, signal transduction, and cellular homeostasis .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can act as both acidic and basic agents due to the presence of a positive charge on either of the two nitrogen atoms, showing two equivalent tautomeric forms . This allows them to interact with their targets in various ways, potentially leading to changes in the target’s function or activity .
Biochemical Pathways
The imidazole group is a key component of several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . The imidazole moiety is synthesized by different, non-homologous enzymes in the biosynthesis of histidine and purines . The independent origin of these enzymes is thought to be due to the different functions of the molecules to which the imidazole moiety is attached .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, impact the compound’s bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action of this compound, like other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s stability, efficacy, and mode of action. For instance, the amphoteric nature of imidazole derivatives allows them to act as both acidic and basic agents, which could influence their activity in different pH environments .
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with carbon disulfide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carbodithioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiol or other reduced forms.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole-4-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
1H-Imidazole-5-carbodithioic acid: Similar structure but with the carbodithioic acid group at the 5-position.
1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group.
1H-Imidazole-4-thiol: Features a thiol group at the 4-position instead of a carbodithioic acid group.
Uniqueness: 1H-Imidazole-4-carbodithioic acid is unique due to the presence of both an imidazole ring and a carbodithioic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1H-imidazole-5-carbodithioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUHREXYGRKIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=S)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60233877 | |
Record name | 1H-Imidazole-4-carbodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84824-76-0 | |
Record name | 1H-Imidazole-5-carbodithioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84824-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carbodithioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-carbodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60233877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4-carbodithioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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